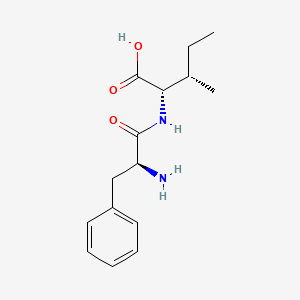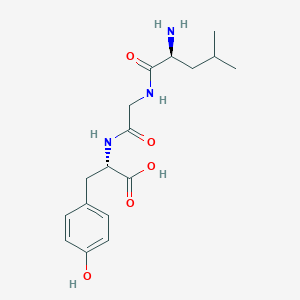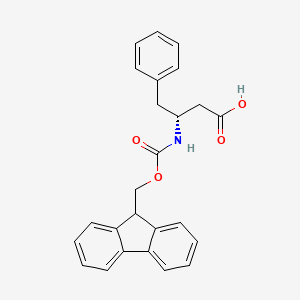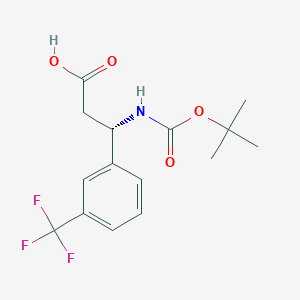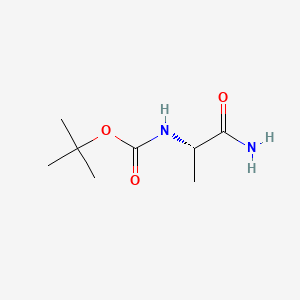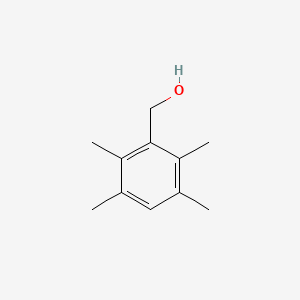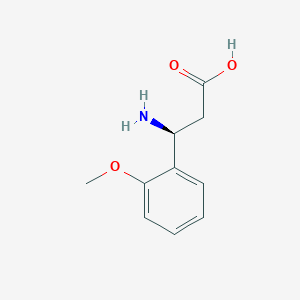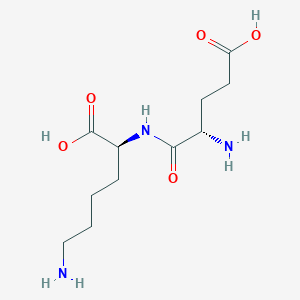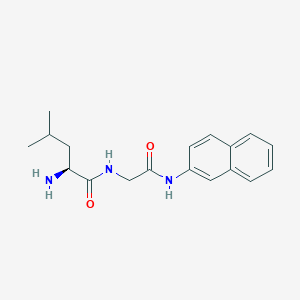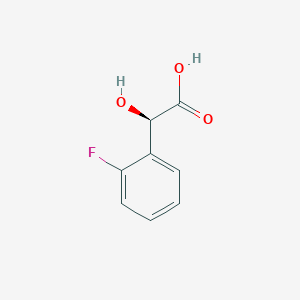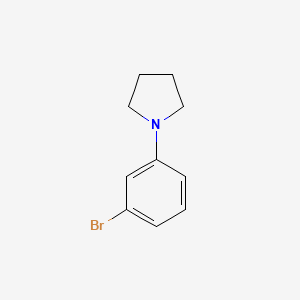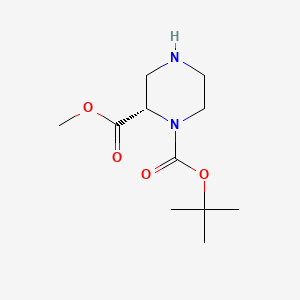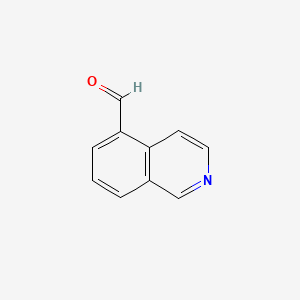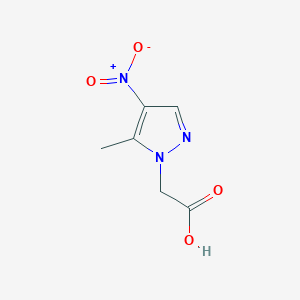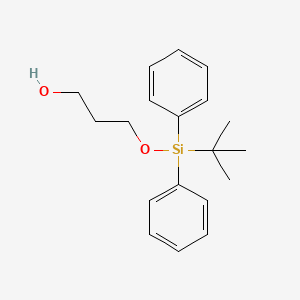
3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol
Overview
Description
The compound "3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol" is a silicon-containing organic molecule that is likely to be used as an intermediate in the synthesis of various chemical compounds. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related tert-butyl and silyl compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the use of tert-butyl groups as protecting groups or intermediates in the preparation of more complex molecules. For example, the 3-(N-tert-butylcarboxamido)-1-propyl group has been used as a phosphate/thiophosphate protecting group for solid-phase oligonucleotide synthesis, indicating the utility of tert-butyl groups in synthetic chemistry . Additionally, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate involved an intramolecular lactonization reaction, which could be relevant to the synthesis of "3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol" if similar cyclization strategies are applicable .
Molecular Structure Analysis
The molecular structure of related tert-butyl compounds has been characterized using techniques such as NMR spectroscopy and X-ray diffraction analysis. For instance, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single crystal X-ray diffraction, revealing a bicyclo[2.2.2]octane structure . This suggests that "3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol" could also be characterized using similar methods to determine its precise molecular geometry.
Chemical Reactions Analysis
The tert-butyl group is known to participate in various chemical reactions. For example, tert-butyl nitrite has been used to mediate the synthesis of 1,2,4-oxadiazol-5(4 H)-ones from terminal aryl alkenes . This demonstrates the reactivity of tert-butyl groups in the presence of nitrite reagents. In the context of "3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol," the tert-butyl group may influence the reactivity of the molecule, particularly in reactions involving the silyl ether moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl and silyl-containing compounds can vary widely depending on their specific structures. For instance, the synthesis of enantiomerically pure tert-butyl(methyl)phenylsilanes involved the separation of diastereomers, indicating the importance of stereochemistry in determining the properties of such compounds . The compound "3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol" may exhibit unique physical and chemical properties due to the presence of both tert-butyl and diphenylsilyl groups, which could affect its solubility, boiling point, and reactivity.
Scientific Research Applications
Synthesis and Chemical Properties
3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol and related compounds are often used in organic synthesis. For instance, 3-(S)-[(tert-butyldiphenylsilyl)oxy]-2-butanone, a related compound, is used as a reactant and product in replacement reactions and silylation processes, demonstrating its utility in organic synthesis (Overman & Rishton, 2003). Additionally, 1-[(tert-butyldiphenylsilyl)oxy]-dec-3-en-5-ol is used as an intermediate in alkenylation and protection reactions (Wipf & Xu, 2003).
Spectroscopy and Molecular Characterization
These compounds are also subjects of spectroscopic studies. Mono-, di-, and tri-tert-butyl ethers of glycerol, including 3-tert-butoxy-propane-1,2-diol, have been characterized using molecular spectroscopy techniques, providing valuable information about their structure and properties (Jamróz et al., 2007).
Application in Asymmetric Synthesis
In asymmetric synthesis, certain derivatives of 3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol are used. For example, lipase-catalyzed resolution of chiral 1,3-amino alcohols, including 3-amino-3-phenyl-1-tert-butyldimethylsilyloxy-propan-1-ol, has been explored, which is a valuable intermediate for producing specific enantiomers of therapeutic compounds like (S)-dapoxetine (Torre, Gotor‐Fernández & Gotor, 2006).
Catalytic and Medicinal Applications
These compounds are also studied for their catalytic properties. For instance, the oxidation of cyclohexene using different types of oxidants in the presence of new Co(II) phthalocyanine complexes synthesized from derivatives of 1,3-bis(naphthalen-1-yloxy)propan-2-ol has been investigated, revealing their potential as catalysts in chemical reactions (Aktaş et al., 2013).
ConclusionIn summary, 3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol and its related compounds find diverse applications
Scientific Research Applications of 3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol
Synthesis and Chemical Properties
3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol and related compounds are often used in organic synthesis. For instance, 3-(S)-[(tert-butyldiphenylsilyl)oxy]-2-butanone, a related compound, is used as a reactant and product in replacement reactions and silylation processes, demonstrating its utility in organic synthesis (Overman & Rishton, 2003). Additionally, 1-[(tert-butyldiphenylsilyl)oxy]-dec-3-en-5-ol is used as an intermediate in alkenylation and protection reactions (Wipf & Xu, 2003).
Spectroscopy and Molecular Characterization
These compounds are also subjects of spectroscopic studies. Mono-, di-, and tri-tert-butyl ethers of glycerol, including 3-tert-butoxy-propane-1,2-diol, have been characterized using molecular spectroscopy techniques, providing valuable information about their structure and properties (Jamróz et al., 2007).
Application in Asymmetric Synthesis
In asymmetric synthesis, certain derivatives of 3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol are used. For example, lipase-catalyzed resolution of chiral 1,3-amino alcohols, including 3-amino-3-phenyl-1-tert-butyldimethylsilyloxy-propan-1-ol, has been explored, which is a valuable intermediate for producing specific enantiomers of therapeutic compounds like (S)-dapoxetine (Torre, Gotor‐Fernández & Gotor, 2006).
Safety And Hazards
properties
IUPAC Name |
3-[tert-butyl(diphenyl)silyl]oxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2Si/c1-19(2,3)22(21-16-10-15-20,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,20H,10,15-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAGJZSHKTYYMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437295 | |
| Record name | 3-(tert-butyldiphenylsiloxy)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol | |
CAS RN |
127047-71-6 | |
| Record name | 3-(tert-butyldiphenylsiloxy)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

